An In-Depth Technical Guide to 4-Acetamido-3-bromobenzotrifluoride (CAS 175135-49-6)
An In-Depth Technical Guide to 4-Acetamido-3-bromobenzotrifluoride (CAS 175135-49-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetamido-3-bromobenzotrifluoride, also known as N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide, is a key chemical intermediate increasingly recognized for its role as a versatile building block in medicinal chemistry. Its trifluoromethyl and bromo-substituted acetanilide scaffold makes it a valuable component in the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and explores its application in the development of Proteolysis Targeting Chimeras (PROTACs), complete with hypothetical experimental workflows and the underlying biological pathways.
Core Compound Properties
4-Acetamido-3-bromobenzotrifluoride is a solid crystalline powder at room temperature.[1][2] Its structural and physicochemical properties are critical for its use in further chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 175135-49-6 | [3] |
| Molecular Formula | C₉H₇BrF₃NO | [3] |
| Molecular Weight | 282.06 g/mol | [1] |
| IUPAC Name | N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide | |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 146 °C | [4] |
| Boiling Point | 324.2 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.637 g/cm³ (Predicted) | [4] |
| Purity | ≥98% | [3] |
| Storage | Room temperature, under inert gas | [1][3] |
Synthesis and Characterization
The synthesis of 4-Acetamido-3-bromobenzotrifluoride is typically achieved through the acetylation of its corresponding aniline precursor, 2-bromo-4-(trifluoromethyl)aniline. This reaction is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of 4-Acetamido-3-bromobenzotrifluoride
This protocol describes a representative method for the laboratory-scale synthesis via acetylation.
Materials:
-
2-bromo-4-(trifluoromethyl)aniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
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Ethyl acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution dropwise, ensuring the internal temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to obtain pure 4-Acetamido-3-bromobenzotrifluoride as an off-white solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methyl protons of the acetyl group, and the amide proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the trifluoromethyl carbon, the carbonyl carbon, and the methyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spectrometry | A molecular ion peak consistent with the compound's exact mass (m/z = 280.9663). |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and C-F stretching. |
| HPLC | A single major peak indicating high purity (e.g., >98%). |
Application in Targeted Protein Degradation
4-Acetamido-3-bromobenzotrifluoride is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The acetamido group on the building block can be hydrolyzed to reveal a primary amine, which then serves as a reactive handle for conjugation to a linker, which is subsequently attached to a ligand for a POI. The bromo- and trifluoromethyl-substituted phenyl ring forms the core of a ligand that can be developed to bind an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS). The process involves several key steps that form a catalytic cycle.
Experimental Workflow: Hypothetical PROTAC Development
This section outlines a typical workflow for developing and evaluating a novel PROTAC synthesized using 4-Acetamido-3-bromobenzotrifluoride as a precursor for the E3 ligase ligand. For this example, we will consider the well-validated cancer target, Bromodomain-containing protein 4 (BRD4).
Key Experimental Protocols
The following are representative protocols for assays mentioned in the workflow.
Protocol: Western Blot for BRD4 Degradation
This assay quantitatively measures the reduction in cellular BRD4 protein levels following treatment with the PROTAC.
Materials:
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Cancer cell line (e.g., HeLa, MCF-7)
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PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
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BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of the BRD4-PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the BRD4 signal to the GAPDH signal for each lane. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol: TR-FRET Assay for Ternary Complex Formation
This in vitro assay measures the PROTAC-induced proximity between the target protein and the E3 ligase.
Materials:
-
Purified, tagged BRD4 protein (e.g., GST-BRD4)
-
Purified, tagged E3 ligase complex (e.g., His-VHL)
-
PROTAC compound
-
Assay buffer
-
FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Assay Setup: In a suitable microplate, combine the purified BRD4 and E3 ligase proteins with serial dilutions of the PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: The FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a dose-response curve and determine the potency of complex formation.
Data Presentation
Effective evaluation of a PROTAC requires the systematic collection and comparison of quantitative data.
Table 5.1: Hypothetical Biological Activity Data for a BRD4-PROTAC
| Compound | Ternary Complex Formation (TR-FRET, EC₅₀, nM) | BRD4 Degradation (Western Blot, DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) | Anti-proliferative Activity (MCF-7, IC₅₀, nM) |
| BRD4-PROTAC-1 | 55 | 25 | >95 | 40 |
| JQ1 (Inhibitor) | N/A | No degradation | <10 | 150 |
| Negative Control | >10,000 | No degradation | <10 | >10,000 |
Conclusion
4-Acetamido-3-bromobenzotrifluoride is a high-value building block for the synthesis of advanced pharmaceutical agents. Its utility is particularly evident in the field of targeted protein degradation, where it can serve as a core component of E3 ligase ligands for PROTACs. The synthetic accessibility and the potential for chemical modification make it an attractive starting material for drug discovery campaigns aimed at creating novel therapeutics for a wide range of diseases, including cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate new chemical entities derived from this versatile intermediate.
References
- 1. 3823-19-6 CAS MSDS (2-BROMO-4'-(TRIFLUOROMETHYL)ACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 2. 4-acetamido-3-bromobenzotrifluoride - C9h7brf3no, 98% Purity, Molecular Weight: 282.1 G/mol, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
